molecular formula C15H12N2O4 B1317196 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid CAS No. 451474-72-9

4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

Cat. No.: B1317196
CAS No.: 451474-72-9
M. Wt: 284.27 g/mol
InChI Key: AQELSTUQMKWXFA-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a nitrobenzoic acid moiety attached to a dihydroindole ring, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the indole moiety can bind to multiple receptors with high affinity, influencing various biological processes . The nitro group in the compound can undergo reduction reactions, potentially interacting with reductase enzymes. These interactions can lead to the formation of reactive intermediates that may further interact with cellular components, affecting their function.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the indole moiety is known to modulate signaling pathways by binding to specific receptors, which can lead to changes in gene expression and metabolic activity . Additionally, the nitrobenzoic acid group can affect cellular redox states, potentially leading to oxidative stress or activation of antioxidant responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The indole moiety can bind to receptors and enzymes, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the specific target. The nitro group can undergo reduction, forming reactive intermediates that can interact with nucleophiles in the cell, leading to changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as reductases and oxidases, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. The indole moiety can also influence tryptophan metabolism, potentially affecting the levels of downstream metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the indole moiety can bind to specific transporters, facilitating its uptake into cells. The nitrobenzoic acid group can also affect the compound’s distribution by interacting with cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the indole moiety can be targeted to the nucleus, where it can influence gene expression. The nitrobenzoic acid group can also affect the compound’s localization by interacting with mitochondrial membranes, potentially influencing mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-15(19)11-5-6-13(14(9-11)17(20)21)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQELSTUQMKWXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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